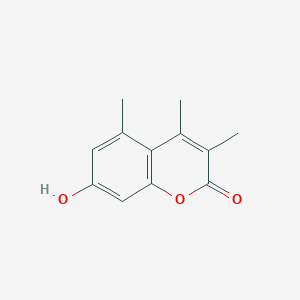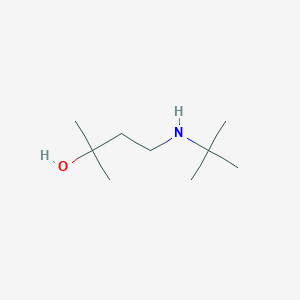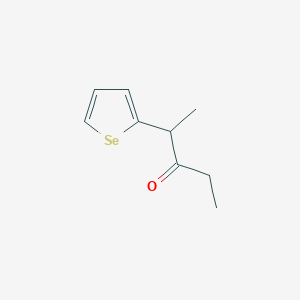
2-(Selenophen-2-yl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Selenophen-2-yl)pentan-3-one is an organic compound that belongs to the class of selenophenes, which are selenium-containing heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Selenophen-2-yl)pentan-3-one typically involves the reaction of lithiated selenophene with N,N-dimethylbenzamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithiated intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Selenophen-2-yl)pentan-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the compound into selenophenyl alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the selenophene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenophenyl alcohols. Substitution reactions can introduce a variety of functional groups onto the selenophene ring, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
2-(Selenophen-2-yl)pentan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-(Selenophen-2-yl)pentan-3-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. It can also undergo redox reactions, influencing cellular redox balance and potentially affecting biological processes. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Selenophen-2-yl)pentan-3-one include other selenophenes and thiophenes, such as:
2-(Thiophen-2-yl)pentan-3-one: A sulfur analog with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
2-(Furan-2-yl)pentan-3-one: An oxygen analog with distinct electronic properties compared to the selenium-containing compound.
Uniqueness
This compound is unique due to the presence of selenium, which imparts different electronic and steric properties compared to its sulfur and oxygen analogs.
Eigenschaften
CAS-Nummer |
106723-46-0 |
|---|---|
Molekularformel |
C9H12OSe |
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
2-selenophen-2-ylpentan-3-one |
InChI |
InChI=1S/C9H12OSe/c1-3-8(10)7(2)9-5-4-6-11-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
TZFZEKXLWOAGJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)C1=CC=C[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


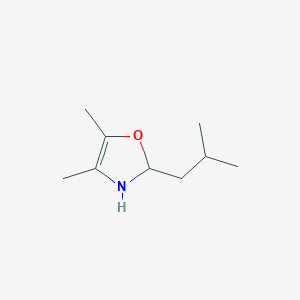
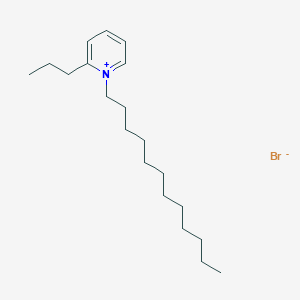
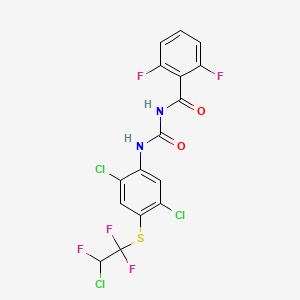
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

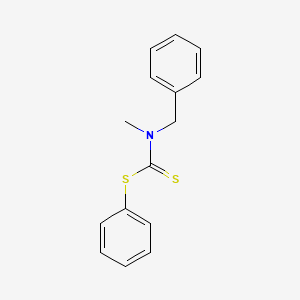
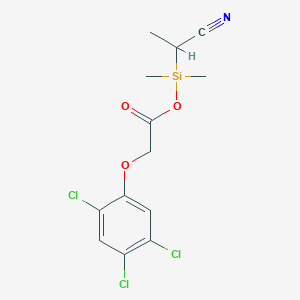
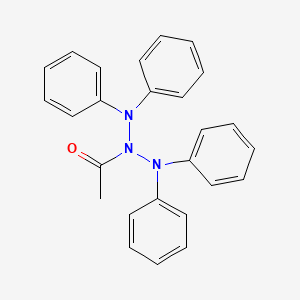
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)
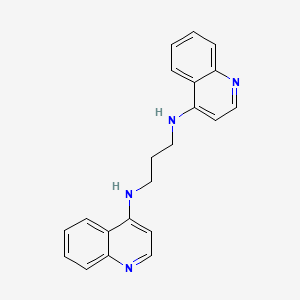
![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
